molecular formula C7H7NO3 B1603064 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid CAS No. 893638-34-1

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid

Cat. No. B1603064
M. Wt: 153.14 g/mol
InChI Key: DCFBJOQPEAXQKB-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid is a chemical compound with the CAS number 893638-34-1 . It belongs to the family of five-membered heterocycles . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid is C7H7NO3 . The molecular weight is 153.14 .

Scientific Research Applications

Stereoselective Synthesis Applications

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid plays a significant role in stereoselective synthesis. It has been used in the synthesis of 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid, a conformationally constrained analogue of aspartic acid. This synthesis is noteworthy due to its improved efficiency and yield compared to previous methods (Conti et al., 2007).

Agricultural and Pharmaceutical Applications

Isoxazole derivatives, such as 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid, have diverse applications in agriculture and the pharmaceutical industry. They are utilized as synthetic precursors for other organic compounds and have been found in various bioactive molecules, exhibiting significant biological properties including antibacterial, anti-inflammatory, and antifungal activities (Mosallanezhad & Kiyani, 2019).

Catalysis and Green Chemistry

In the field of green chemistry, isoxazole derivatives are synthesized using environmentally friendly methods. For instance, salicylic acid has been used as a catalyst for the synthesis of isoxazole derivatives in water, demonstrating the potential for sustainable and efficient chemical processes (Mosallanezhad & Kiyani, 2018).

Synthesis of Bioactive Compounds

Isoxazole derivatives, including 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid, are important in the synthesis of bioactive compounds. For example, they have been used to create compounds with antimicrobial and antifungal activity, particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017).

Neuroprotection and Glutamate Receptors

These compounds have also been explored for their neuroprotective effects and interactions with glutamate receptors. Certain stereoisomers of dihydroisoxazole amino acids have shown significant neuroprotective effects and NMDA receptor antagonism, suggesting potential applications in neurological research (Conti et al., 2005).

Organic Synthesis and Cycloaddition Reactions

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid is instrumental in various organic synthesis processes, particularly in cycloaddition reactions. These reactions are crucial for constructing complex molecular structures, demonstrating the compound's versatility in synthetic organic chemistry (Dang et al., 2006).

Safety And Hazards

The safety data sheet (SDS) for 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFBJOQPEAXQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629700
Record name 5,6-Dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid

CAS RN

893638-34-1
Record name 5,6-Dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Chae, YJ Shin, EJ Ryu, MK Ji, NR Cho… - Bioorganic & medicinal …, 2013 - Elsevier
Development of SAR in a 5-aryl-3-acylpyridinyl-pyrazoles and 1-aryl-4-acylpyridinyl imidazoles series of mGlu5 receptor negative allosteric modulators (mGluR5 NAMs) using a …
Number of citations: 28 www.sciencedirect.com

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